molecular formula C22H15BrN2O2S B2947490 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 324759-03-7

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2947490
CAS No.: 324759-03-7
M. Wt: 451.34
InChI Key: MIHUZIXUOUJBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic small molecule based on the 4-(4-bromophenyl)thiazole scaffold, a structure recognized in scientific literature for its diverse biological potential . This compound is of significant interest in early-stage drug discovery for its applications in developing novel anti-infective and chemotherapeutic agents. Derivatives sharing this core structure have demonstrated promising in vitro antimicrobial activity against various pathogenic bacteria and fungi, as well as potent antiproliferative effects against human cancer cell lines, such as the MCF-7 breast adenocarcinoma line . Its mechanism of action is believed to involve targeted modulation of specific proteins and receptors; structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel . Furthermore, molecular docking studies suggest such compounds can exhibit favorable binding affinities within the active sites of various enzymatic and receptor targets, supported by promising predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties that indicate a high probability of drug-likeness according to Lipinski's Rule of Five . This makes it a valuable chemical tool for researchers in medicinal chemistry and pharmacology, particularly for investigating new pathways in oncology, microbiology, and neuropharmacology. Please note: This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O2S/c23-17-10-6-15(7-11-17)20-14-28-22(24-20)25-21(26)16-8-12-19(13-9-16)27-18-4-2-1-3-5-18/h1-14H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHUZIXUOUJBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide ()

  • Key Difference : Replaces bromine with a methyl group on the phenyl ring.
  • Impact : The methyl group reduces molecular weight (310.4 g/mol vs. ~385 g/mol for the brominated analog) and decreases lipophilicity (lower LogP).
  • Activity : Reported to exhibit 129.23% efficacy in a biological screen (p < 0.05), suggesting that smaller substituents may enhance bioavailability or target engagement .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()

  • Key Difference: Chlorine replaces bromine, and a dimethylamino-benzylidene group substitutes the benzamide.
  • Impact: Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic effects.

N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide ()

  • Key Difference: Nitrophenyl and diethylsulfamoyl groups replace bromophenyl and phenoxybenzamide.
  • Impact: The nitro group is a strong electron-withdrawing substituent, which may polarize the thiazole ring and affect binding to charged residues in enzymes.

Modifications to the Benzamide Moiety

N-(4-Methyl-1,3-thiazol-2-yl)-4-phenoxybenzamide ()

  • Key Difference : Methyl substitution at the thiazole’s 4-position instead of bromophenyl.
  • The absence of bromine may lower cytotoxicity but reduce halogen-bonding interactions .

N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide ()

  • Key Difference: Replaces phenoxybenzamide with a piperidinyl-butanamide chain.
  • Impact: The flexible butanamide linker and basic piperidine group may enhance membrane permeability or enable interactions with G-protein-coupled receptors (GPCRs). This modification shifts the pharmacological profile toward CNS or immunosuppressant activities .

N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide ()

  • Key Difference: Trimethoxybenzamide replaces phenoxybenzamide.
  • Impact : The methoxy groups increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets. Chlorine’s smaller size compared to bromine could reduce steric effects while retaining halogen-bonding capability .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

C22H18BrN3OS\text{C}_{22}\text{H}_{18}\text{BrN}_3\text{OS}

This structure features a thiazole ring, a phenoxy group, and a bromophenyl moiety, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, including resistant strains, suggesting potential use as an antibiotic agent.
  • Anticancer Properties : Studies have indicated that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways such as the p53 pathway.
  • Anti-inflammatory Effects : It has been reported to inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 5 µg/mL and 10 µg/mL respectively .
  • Cancer Cell Line Testing : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12 µM) after 48 hours of exposure. The mechanism was attributed to cell cycle arrest at the G2/M phase and subsequent apoptosis .
  • Inflammation Model : In animal models of arthritis, administration of the compound led to a reduction in paw swelling and inflammatory markers, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various studies:

ParameterValue
Bioavailability75%
Half-life6 hours
MetabolismHepatic
ExcretionRenal

These parameters suggest favorable absorption and distribution characteristics for therapeutic use.

Toxicity Profile

Toxicological assessments have indicated that the compound exhibits low toxicity in animal models. The LD50 was found to be greater than 2000 mg/kg, suggesting a wide safety margin for potential therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.